![molecular formula C8H3BrCl2N2 B6359966 6-Bromo-4,7-dichloroquinazoline CAS No. 1256955-32-4](/img/structure/B6359966.png)
6-Bromo-4,7-dichloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4,7-dichloroquinazoline is a chemical compound with the molecular formula C8H3BrCl2N2 . It is a solid substance and is used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 6-Bromo-4,7-dichloroquinazoline and its derivatives is a topic of ongoing research. One study discusses the synthesis of quinazolinone derivatives, which are prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) .Molecular Structure Analysis
The molecular structure of 6-Bromo-4,7-dichloroquinazoline is characterized by its molecular formula C8H3BrCl2N2 . The InChI code for this compound is 1S/C8H3BrCl2N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H .Scientific Research Applications
Organic Synthesis
“6-Bromo-4,7-dichloroquinazoline” is an important raw material and intermediate used in organic synthesis . It is particularly useful in the formation of carbon-carbon and carbon-heteroatom bonds .
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry. It is used as an intermediate in the synthesis of various drugs . For instance, it has been used in the synthesis of ghrelin receptor and vasopressin V1b receptor antagonists .
Agrochemicals
“6-Bromo-4,7-dichloroquinazoline” is also used in the production of agrochemicals . Its unique structure can contribute to the development of new pesticides and herbicides.
Dye Manufacturing
In the dye industry, this compound is used as a raw material and intermediate . Its halogenated structure can contribute to the creation of novel dyes with improved properties.
Metal-Catalyzed Cross-Coupling Reactions
Halogenated quinazolinones and their derivatives, such as “6-Bromo-4,7-dichloroquinazoline”, are versatile synthetic intermediates for metal-catalyzed cross-coupling reactions . These reactions include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions .
Theoretical Calculations
“6-Bromo-4,7-dichloroquinazoline” is also used in theoretical calculations. For example, the bond dissociation energy of the C(4)-Cl bond of this compound has been calculated at the B3LYP level .
Safety and Hazards
6-Bromo-4,7-dichloroquinazoline is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-bromo-4,7-dichloroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUZYQQFPBBHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4,7-dichloroquinazoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.